molecular formula C8H10N2O B1360933 (2-Cyclopropylpyrimidin-5-yl)methanol CAS No. 954226-64-3

(2-Cyclopropylpyrimidin-5-yl)methanol

Cat. No.: B1360933
CAS No.: 954226-64-3
M. Wt: 150.18 g/mol
InChI Key: YGYDEBZXQQCKNG-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H10N2O. It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the second position and a hydroxymethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropylpyrimidine with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Cyclopropylpyrimidin-5-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

  • (2-Cyclopropylpyrimidin-5-yl)amine
  • (2-Cyclopropylpyrimidin-5-yl)carboxylic acid
  • (2-Cyclopropylpyrimidin-5-yl)ethanol

Comparison: (2-Cyclopropylpyrimidin-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can undergo oxidation to form carboxylic acids, which may not be possible with the amine or ethanol derivatives .

Properties

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-4,7,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYDEBZXQQCKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647955
Record name (2-Cyclopropylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-64-3
Record name (2-Cyclopropylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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